cis-Piperidine-2,6-dicarboxylic acid dimethyl ester
Overview
Description
cis-Piperidine-2,6-dicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C9H15NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of cis-Piperidine-2,6-dicarboxylic acid dimethyl ester are the NMDA, AMPA, and kainate ionotropic receptors . These receptors play a crucial role in the transmission of excitatory signals in the nervous system.
Mode of Action
This compound acts as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . This means it binds to these receptors and inhibits their function. Additionally, it acts as a partial agonist for NMDA receptors
Biochemical Pathways
By blocking the NMDA, AMPA, and kainate receptors, this compound inhibits the general excitatory synaptic transmissions . This can affect various biochemical pathways downstream, particularly those involved in neural signaling and synaptic plasticity.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neural signaling. By acting as an antagonist and partial agonist at different receptors, it can modulate the excitatory signals in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Piperidine-2,6-dicarboxylic acid dimethyl ester typically involves the esterification of piperidine-2,6-dicarboxylic acid. One common method includes the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
cis-Piperidine-2,6-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form piperidine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Piperidine-2,6-dicarboxylic acid.
Reduction: Piperidine-2,6-dimethanol.
Substitution: Various piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
cis-Piperidine-2,6-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
trans-Piperidine-2,6-dicarboxylic acid dimethyl ester: This isomer differs in the spatial arrangement of the ester groups.
Piperidine-2,6-dicarboxylic acid: The parent compound without esterification.
Piperidine-2,6-dimethanol: The reduced form of the ester compound.
Uniqueness
cis-Piperidine-2,6-dicarboxylic acid dimethyl ester is unique due to its specific cis-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans-isomer and other related compounds .
Properties
IUPAC Name |
dimethyl (2R,6S)-piperidine-2,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBPRDQEECCDNY-KNVOCYPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(N1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](N1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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